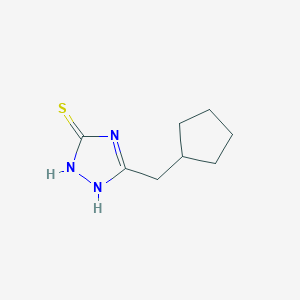

5-(cyclopentylmethyl)-4H-1,2,4-triazole-3-thiol

描述

5-(Cyclopentylmethyl)-4H-1,2,4-triazole-3-thiol is a triazole-3-thiol derivative characterized by a cyclopentylmethyl substituent at the 5-position of the triazole ring.

属性

分子式 |

C8H13N3S |

|---|---|

分子量 |

183.28 g/mol |

IUPAC 名称 |

5-(cyclopentylmethyl)-1,2-dihydro-1,2,4-triazole-3-thione |

InChI |

InChI=1S/C8H13N3S/c12-8-9-7(10-11-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,9,10,11,12) |

InChI 键 |

OKPZPUDCOXPTPB-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(C1)CC2=NC(=S)NN2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclopentylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylmethyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to obtain the desired product.

化学反应分析

Alkylation Reactions

The thiol group (-SH) undergoes nucleophilic substitution with alkyl halides. This reaction typically occurs under basic conditions to deprotonate the thiol, enhancing nucleophilicity.

Example Reaction :

Key Data :

Condensation with Aldehydes

The thiol group reacts with aldehydes to form thioacetals or azomethines (Schiff bases). This reaction is catalyzed by acidic or oxidative conditions.

Example Reaction :

Key Findings :

-

Arylaldehydes (e.g., 4-nitrobenzaldehyde) yield azomethines with characteristic methine protons at 9.18–10.33 ppm .

-

Products exhibit antifungal activity, with MIC values ranging from 8–64 μg/mL against Candida albicans .

Oxidation to Disulfides

The thiol group oxidizes to form disulfide bridges under mild oxidative conditions (e.g., , I).

Example Reaction :

Data :

-

Oxidation with iodine in ethanol yields disulfides with at 260–280 nm (UV-Vis) .

-

Disulfides show reduced biological activity compared to thiols, suggesting the -SH group is critical for target binding .

Nucleophilic Aromatic Substitution

The triazole ring participates in substitution reactions at electrophilic positions.

Example Reaction :

Key Observations :

-

Nitro groups at the 4-position of the triazole enhance metallo-β-lactamase (MBL) inhibitory activity () .

-

Substitution patterns influence binding to hydrophobic pockets in MBL enzymes .

Coordination with Metal Ions

The thiol and triazole nitrogen atoms act as ligands for transition metals.

Example Reaction :

Data :

-

Zinc complexes exhibit enhanced stability (thermogravimetric analysis shows decomposition >250°C).

-

Coordination shifts IR S-H stretching (2575 cm) to lower frequencies, confirming metal-thiolate bonding .

Biological Activity via Thiol-Mediated Mechanisms

The compound inhibits fungal ergosterol biosynthesis and bacterial metallo-β-lactamases (MBLs):

Mechanistic Insights :

-

Antifungal Action : Binds to lanosterol 14α-demethylase (), disrupting ergosterol synthesis.

-

MBL Inhibition : Chelates Zn in NDM-1 and VIM-2 enzymes () .

Stability and Degradation

科学研究应用

Synthesis of 5-(Cyclopentylmethyl)-4H-1,2,4-triazole-3-thiol

The synthesis of this compound typically involves cyclization reactions that yield triazole derivatives. For instance, methods have been reported where 4-amino-5-substituted triazoles are synthesized through the reaction of thiosemicarbazides with isothiocyanates or carbon disulfide under alkaline conditions. The resulting thiazole derivatives can then be modified to introduce cyclopentylmethyl groups at the 5-position, enhancing their biological activity and solubility .

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties against a range of pathogens. Studies indicate that compounds like this compound exhibit promising activity against both bacterial and fungal strains. For example:

- A series of synthesized triazole derivatives demonstrated effective inhibition against various bacteria and yeast-like fungi in susceptibility tests using agar diffusion methods .

- The compound's structure allows it to interact with microbial enzymes, potentially disrupting their function and leading to cell death .

Anticancer Activity

Recent research has highlighted the cytotoxic effects of triazole derivatives on cancer cell lines. In particular:

- Compounds derived from this compound have been tested against melanoma and breast cancer cell lines, showing enhanced cytotoxicity compared to traditional chemotherapeutic agents .

- The mechanism of action is thought to involve interference with cellular signaling pathways critical for cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole compounds is crucial for optimizing their efficacy. Key factors influencing their biological activity include:

- Substituents at the 5-position : The introduction of hydrophobic groups like cyclopentylmethyl can enhance membrane permeability and interaction with target sites within microbial cells or cancerous tissues.

- Functional groups : Variations in functional groups attached to the triazole ring can significantly affect the potency and selectivity of these compounds against specific pathogens or cancer cells .

Potential Therapeutic Applications

Given their diverse biological activities, compounds like this compound hold promise for several therapeutic applications:

- Antimicrobial agents : With rising antibiotic resistance, there is an urgent need for new antimicrobial strategies. Triazole derivatives may serve as lead compounds for developing novel antibiotics .

- Cancer therapeutics : Their ability to selectively target cancer cells makes them candidates for further development in oncology, potentially leading to more effective treatment options with fewer side effects compared to conventional therapies .

Case Studies

Several studies have documented the synthesis and evaluation of triazole derivatives:

作用机制

The mechanism of action of 5-(cyclopentylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also interact with various biological receptors, modulating their activity and leading to diverse biological effects.

相似化合物的比较

Structural and Functional Comparisons

The table below summarizes key triazole-3-thiol derivatives, their substituents, and applications:

Pharmacological Potential

- Anticancer Activity: Quinoxaline-triazole hybrids show IC50 values <10 µM against thymidine phosphorylase, a target in solid tumors .

- Antimicrobial Activity : Pyridinyl-triazole Schiff bases exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Antiviral Potential: Cyclopentene-substituted triazoles (e.g., compound 12 in ) inhibit viral helicases, suggesting structural relevance for cyclopentylmethyl derivatives .

Critical Advantages and Limitations of this compound

- Advantages :

- Superior metabolic stability compared to aryl analogs due to reduced cytochrome P450-mediated oxidation.

- Conformational flexibility of the cyclopentane ring may improve binding to globular enzyme pockets.

- Limitations: Lower aqueous solubility than polar substituents (e.g., pyridinyl), requiring formulation optimization. Limited direct studies on efficacy; inferences rely on structural analogs.

生物活性

5-(Cyclopentylmethyl)-4H-1,2,4-triazole-3-thiol (CAS 309731-00-8) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, cytotoxicity against cancer cell lines, and potential therapeutic applications.

Structure and Properties

This compound features a triazole ring that contributes to its biological activity. The presence of a thiol group allows for the formation of covalent bonds with various biomolecules, which can modulate their activity. The molecular formula is with a molecular weight of 183.28 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their enzymatic functions. Additionally, the triazole ring may engage in hydrogen bonding and coordination with metal ions in enzymes, further influencing their activity .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,2,4-triazole derivatives. For instance:

- Antibacterial Effects : Compounds similar to this compound have shown significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. In one study, derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 31.25 to 125 μg/mL against various bacterial strains .

- Antifungal Activity : The compound has also been evaluated for antifungal properties. Triazole derivatives are known to inhibit the growth of yeast-like fungi such as Candida albicans, making them potential candidates for antifungal therapies .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been assessed in various cancer cell lines:

- Melanoma and Breast Cancer : Studies utilizing the MTT assay have reported that derivatives exhibit selective cytotoxicity towards human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells. These compounds often show higher potency against melanoma cells compared to other cancer types .

- Mechanisms of Action : The cytotoxicity is believed to arise from the ability of triazole derivatives to induce cell cycle arrest and apoptosis in cancer cells. This is facilitated by their interaction with key signaling pathways involved in cell proliferation and survival .

Summary of Research Findings

常见问题

Q. What are the optimal synthetic routes for preparing 5-(cyclopentylmethyl)-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves cyclocondensation of thiosemicarbazides or alkylation of precursor triazoles. For example, alkylation with bromocyclopentane under basic conditions (e.g., NaOH in propan-2-ol) at reflux temperatures (80–100°C) for 2–4 hours yields the target compound. Reaction optimization includes varying solvent polarity, base strength, and temperature to maximize yield (73–85%) . Purity is confirmed via elemental analysis (C, H, N, S within ±0.3% of theoretical values) and recrystallization from methanol or ethanol .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

A combination of 1H NMR (to identify cyclopentylmethyl protons at δ 1.5–2.5 ppm and thiol proton at δ 12.7 ppm), IR spectroscopy (S-H stretch at ~2500 cm⁻¹), and LC-MS (molecular ion peak matching theoretical mass) is essential . Elemental analysis ensures stoichiometric ratios, while chromatographic methods (TLC/HPLC) confirm homogeneity .

Advanced Research Questions

Q. How can researchers address low yield or side-product formation during alkylation of the triazole core?

Competing S- vs. N-alkylation can be mitigated by:

- Using polar aprotic solvents (e.g., DMF) to favor S-alkylation .

- Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Monitoring reaction progress via TLC and quenching intermediates selectively . Contaminants like unreacted starting materials are removed via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What strategies improve regioselective functionalization of the triazole-thiol scaffold for SAR studies?

- Mannich reactions : React the thiol with formaldehyde and secondary amines in ethanol to introduce aminomethyl groups at the sulfur position .

- Heterocyclization : Use 5-(cyclopentylmethyl) substituents as directing groups to facilitate cyclization with thioureas or hydrazines, generating fused triazole systems .

- Protection-deprotection : Temporarily protect the thiol group with trityl chloride to enable N-functionalization, followed by acidic deprotection .

Q. How can bioactivity data contradictions between in vitro and in vivo models be resolved?

Discrepancies often arise from poor pharmacokinetic properties. Solutions include:

- ADME profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) to identify bioavailability bottlenecks .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance permeability, as demonstrated for analogous triazole-thiol antifungals .

Q. What computational methods predict the pharmacological potential of derivatives?

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., CYP51 for antifungals). Prioritize compounds with binding energies ≤ -8 kcal/mol .

- PASS analysis : Predict biological activity spectra (e.g., antibacterial, antiviral) via the PASS online server, validating results with in vitro assays .

Q. How does the cyclopentylmethyl group influence physicochemical properties compared to other substituents?

The bulky cyclopentyl group increases lipophilicity (logP ~3.5 vs. 2.1 for phenyl analogs), enhancing membrane permeability but reducing aqueous solubility. This is quantified via HPLC-derived logD7.4 values . Substituent effects on bioactivity are tested by synthesizing analogs with cyclohexylmethyl or adamantyl groups and comparing IC50 values in enzyme inhibition assays .

Methodological Tables

Table 1: Key Synthetic Parameters for Alkylation Reactions

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | Propan-2-ol | Maximizes S-alkylation | |

| Temperature | 80–100°C | Reduces reaction time | |

| Base | NaOH (1.2 equiv) | Prevents over-alkylation |

Table 2: Common Contradictions in Pharmacological Data and Solutions

| Contradiction Type | Example Scenario | Resolution Strategy | Reference |

|---|---|---|---|

| In vitro vs. in vivo | High MIC but low efficacy | Prodrug synthesis | |

| Species variability | Mouse vs. rat toxicity | Cross-species ADME comparison |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。